5-Bromo-7-(trifluoromethyl)quinoxaline

Physicochemical Properties Lipophilicity Drug Design

5-Bromo-7-(trifluoromethyl)quinoxaline is a heterocyclic building block from the quinoxaline family, distinguished by a bromine atom at the 5-position and a trifluoromethyl group at the 7-position. This specific substitution pattern imparts a unique electronic and steric profile, making it a versatile intermediate for medicinal chemistry and agrochemical research.

Molecular Formula C9H4BrF3N2
Molecular Weight 277.04 g/mol
CAS No. 1287218-49-8
Cat. No. B1374606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-(trifluoromethyl)quinoxaline
CAS1287218-49-8
Molecular FormulaC9H4BrF3N2
Molecular Weight277.04 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=CC(=CC2=N1)C(F)(F)F)Br
InChIInChI=1S/C9H4BrF3N2/c10-6-3-5(9(11,12)13)4-7-8(6)15-2-1-14-7/h1-4H
InChIKeyZFNGPPUUBRENPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Key Properties of 5-Bromo-7-(trifluoromethyl)quinoxaline (CAS 1287218-49-8) for Research Procurement


5-Bromo-7-(trifluoromethyl)quinoxaline is a heterocyclic building block from the quinoxaline family, distinguished by a bromine atom at the 5-position and a trifluoromethyl group at the 7-position . This specific substitution pattern imparts a unique electronic and steric profile, making it a versatile intermediate for medicinal chemistry and agrochemical research . Its molecular weight is 277.04 g/mol, with a molecular formula of C9H4BrF3N2 .

Why 5-Bromo-7-(trifluoromethyl)quinoxaline Cannot Be Simply Replaced by Other Halo-Quinoxaline Analogs


The unique combination of a bromine atom at the 5-position with a trifluoromethyl group at the 7-position creates a specific physicochemical and reactivity profile that cannot be replicated by other halo-quinoxaline analogs . For example, replacing the bromine with chlorine significantly reduces reactivity in cross-coupling reactions, limiting downstream diversification [1]. Conversely, omitting the trifluoromethyl group drastically lowers lipophilicity, impacting bioavailability and target engagement potential . This dual functionalization is essential for the compound's utility as a divergent intermediate.

Quantitative Differentiation of 5-Bromo-7-(trifluoromethyl)quinoxaline for Scientific Selection


Enhanced Lipophilicity vs. 5-Bromoquinoxaline Due to CF3 Substituent

The introduction of a trifluoromethyl group at the 7-position significantly increases lipophilicity compared to 5-bromoquinoxaline. The predicted LogP for 5-Bromo-7-(trifluoromethyl)quinoxaline is 3.41 , whereas the predicted LogP for 5-bromoquinoxaline is approximately 2.07 . This represents a 1.34 log unit increase, indicating a roughly 22-fold greater partition into octanol versus water, which can be a critical factor for membrane permeability in drug discovery.

Physicochemical Properties Lipophilicity Drug Design

Maintained Topological Polar Surface Area (TPSA) Compared to 5-Bromoquinoxaline

Despite the significant increase in lipophilicity, the topological polar surface area (TPSA) remains constant between 5-Bromo-7-(trifluoromethyl)quinoxaline and 5-bromoquinoxaline. Both compounds share a predicted TPSA of 25.78 Ų . This indicates that the increased lipophilicity from the trifluoromethyl group is achieved without increasing the compound's polar surface area, which is a highly desirable profile for optimizing blood-brain barrier penetration and oral bioavailability without introducing additional hydrogen bond acceptors/donors.

Physicochemical Properties Drug-Likeness ADME

Superior Reactivity in Pd-Catalyzed Cross-Coupling vs. Chloro-Analogs

The aryl bromide moiety in 5-Bromo-7-(trifluoromethyl)quinoxaline is significantly more reactive in oxidative addition, the rate-determining step of many cross-coupling reactions, compared to its chloro-analog [1]. A 2025 study confirms that oxidative addition of Ar-Br is faster than that of Ar-Cl, providing a clear mechanistic advantage for downstream diversification [1]. This allows for milder reaction conditions and higher yields when using the bromo-analog as a substrate for Suzuki or Buchwald-Hartwig couplings to introduce molecular complexity.

Synthetic Chemistry Cross-Coupling Reaction Rates

Optimal Application Scenarios for Procuring 5-Bromo-7-(trifluoromethyl)quinoxaline


Lead Optimization in CNS Drug Discovery

In programs targeting central nervous system (CNS) disorders, the compound's high LogP (3.41) combined with a low TPSA (25.78 Ų) makes it an ideal scaffold for optimizing blood-brain barrier penetration [1]. Its bromine handle allows for late-stage functionalization to fine-tune target engagement without drastically altering these key CNS drug properties.

Divergent Parallel Synthesis for Kinase Inhibitor Libraries

Medicinal chemistry groups focused on kinase inhibitors can leverage the compound's superior aryl bromide reactivity in Suzuki couplings to rapidly generate libraries of analogs for structure-activity relationship (SAR) studies [1]. The presence of the electron-withdrawing trifluoromethyl group can also modulate the electronics of the core, potentially enhancing binding affinity to the kinase hinge region.

Agrochemical Intermediate for Fluorinated Active Ingredients

The compound serves as a crucial precursor for synthesizing novel agrochemicals, where trifluoromethyl groups are known to enhance metabolic stability and bioavailability in target organisms . The reactive bromine atom provides a straightforward entry point for incorporating the quinoxaline core into more complex, biologically active molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-7-(trifluoromethyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.